![molecular formula C22H26O3 B14260897 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate CAS No. 151080-53-4](/img/structure/B14260897.png)
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C22H26O3. It is known for its unique structure, which combines a pentylphenyl group with a butenyl-oxybenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate typically involves the esterification of 4-pentylphenol with 4-(3-buten-1-yloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate can be compared with other similar compounds, such as:
4-Pentylphenyl 4-butoxybenzoate: This compound has a similar structure but with a butoxy group instead of a butenyl group. It exhibits different chemical reactivity and applications.
4-Pentylphenyl 4-(5-hexen-1-yloxy)benzoate: This compound has a hexenyl group instead of a butenyl group, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
151080-53-4 |
|---|---|
Molekularformel |
C22H26O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4-pentylphenyl) 4-but-3-enoxybenzoate |
InChI |
InChI=1S/C22H26O3/c1-3-5-7-8-18-9-13-21(14-10-18)25-22(23)19-11-15-20(16-12-19)24-17-6-4-2/h4,9-16H,2-3,5-8,17H2,1H3 |
InChI-Schlüssel |
XEEIYSVWRHTHHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


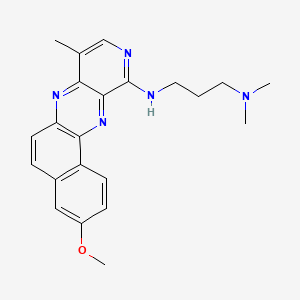
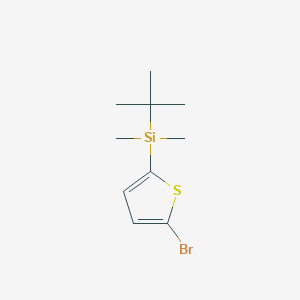
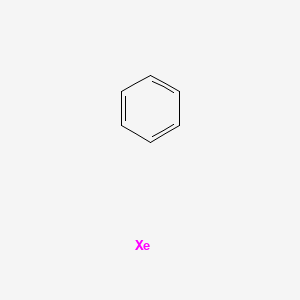
![tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane](/img/structure/B14260858.png)
![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
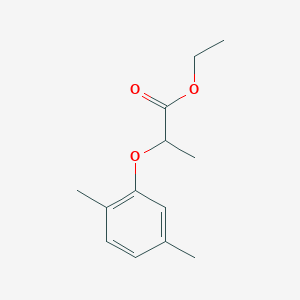


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
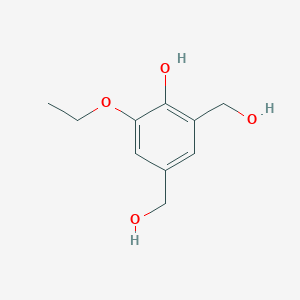
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
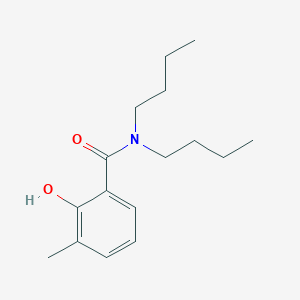
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
